molecular formula C13H15N3O2 B8803615 ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate CAS No. 4501-60-4

ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate

Cat. No. B8803615
CAS RN: 4501-60-4
M. Wt: 245.28 g/mol
InChI Key: KKCODVXPLCOIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4501-60-4

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-anilino-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-9(2)15-16-12(11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16)

InChI Key

KKCODVXPLCOIJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 16.7 g (0.1 mole) of 4-phenyl-3-thiosemicarbazide in 60 mL of absolute ethanol was treated with 16.5 g (0.1 mole) of ethyl 2-chloroacetoacetate and the mixture stirred for 1 hr at room temperature. As the thiosemicarbazide began to dissolve the reaction mixture became exothermic and a reddish-brown solid precipitated. Alcoholic hydrogen chloride (2N, 50 mL) was added, and the reaction mixture heated at reflux for 1.0 hr. The solution was filtered while hot and the filtrate was evaporated under reduced pressure. The solid residue was triturated in cold absolute ethanol and a red solid collected by filtration. The solid was warmed in 2N hydrochloric acid (100 mL) and the suspended sulfur removed by filtration. An orange-red solid precipitated from the filtrate, was collected by filtration and air dried for ~16 hr (14.6 g, mp 160°-40° C.). Recrystallization from benzene left 10.5 g of product, mp 165°-6° C. The material was air dried and submitted for elemental analysis.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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